1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is C10H4F6 . Its average mass is 238.129 Da and its monoisotopic mass is 238.021713 Da .Physical And Chemical Properties Analysis
1-Ethynyl-3,5-bis(trifluoromethyl)benzene has a boiling point of 147-148 °C . Its density is 1.346 g/mL at 25 °C . The refractive index n20/D is 1.4230 (lit.) .Scientific Research Applications
Synthesis and Characterization
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, is used as a versatile material in organometallic synthesis. It's prepared from 1,3-bis(fluoromethyl)benzene and facilitates various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
Formation of Cruciform Fluorophores
)benzene is involved in the synthesis of novel phenothiazine-containing cruciforms. These cruciform fluorophores display significant shifts in emission when exposed to magnesium triflate or zinc triflate, indicating potential applications in sensory devices for metal cations (Hauck et al., 2007).
- Phase Transfer Catalyzed Polymerization: This compound plays a role in phase transfer palladium(0) catalyzed polymerization reactions, which leads to the formation of mesomorphic compounds. These compounds demonstrate potential for applications in the field of material science due to their unique thermal and structural properties (Pugh & Percec, 1990).
Chemical Reactions and Properties
Involvement in Carboboration Reactions
It undergoes carboboration reactions with certain boranes, a process vital in the creation of complex organic molecules. This reaction pathway is essential in organic synthesis, leading to products that have potential use in various chemical industries (Liedtke et al., 2012).
Fluorination Reactions
In a related compound, 1,3-bis-(trifluoromethyl)benzene, fluorination over potassium tetrafluorocobaltate leads to products like 1-fluoro-3,5-bis-(trifluoromethyl)benzene. This process has implications for mechanistic studies and further chemical transformations (Parsons, 1972).
Potential in Polymer Science
It's used in synthesizing compounds that display mesomorphic behavior and form mesomorphic EDA complexes, showing potential for applications in polymer science and materials engineering (Pugh & Percec, 1990).
Safety And Hazards
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a flammable liquid and vapor . It’s recommended to keep the container tightly closed, take precautionary measures against static discharge, and use explosion-proof electrical/ventilating/lighting/equipment . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
1-ethynyl-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHIBRPXUPUAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363735 | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
88444-81-9 | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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